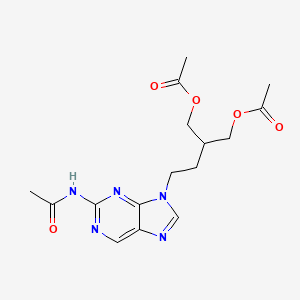

N-Acetyl famciclovir

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N5O5 |

|---|---|

Molecular Weight |

363.37 g/mol |

IUPAC Name |

[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)butyl] acetate |

InChI |

InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22) |

InChI Key |

YVPKBRSEPCIJTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of N2 Acetyl Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2 Acetyl famciclovir, identified as an impurity in the synthesis of the antiviral drug famciclovir, is a critical reference standard for purity analysis and quality control in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of a plausible synthesis pathway for N2 Acetyl famciclovir. The described methodology is primarily based on established synthetic routes for famciclovir, with a key modification of omitting the final deacetylation step. This document details the necessary chemical transformations, outlines experimental protocols, and presents available quantitative data. Visual diagrams of the synthesis pathway and logical workflow are provided to enhance understanding.

Introduction

Famciclovir is a prodrug of penciclovir, an effective antiviral agent against various herpes viruses. During the synthesis of famciclovir, several process-related impurities can be generated. One such impurity is N2 Acetyl famciclovir, chemically known as 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate. The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, the availability of pure N2 Acetyl famciclovir as a reference standard is essential for analytical method development, validation, and routine quality control.

This guide outlines a likely synthetic pathway for N2 Acetyl famciclovir, leveraging known chemistries in purine and nucleoside analog synthesis.

Proposed Synthesis Pathway

The most logical and efficient synthesis of N2 Acetyl famciclovir involves the strategic use of an N2-acetyl protecting group on a guanine precursor. This protecting group serves to prevent unwanted side reactions during the alkylation of the purine ring and is intentionally retained in the final product.

The proposed synthesis pathway can be broken down into three key stages:

-

Protection of Guanine: Introduction of an acetyl group at the N2 position and a benzyl group at the N7 position of guanine to ensure regioselective alkylation at the desired N9 position.

-

Side Chain Attachment (Alkylation): Coupling of the protected guanine with a suitable side chain precursor.

-

Debenzylation: Removal of the N7-benzyl protecting group to yield the final product, N2 Acetyl famciclovir.

A schematic representation of this pathway is provided below.

Figure 1: Proposed synthesis pathway for N2 Acetyl famciclovir.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of N2 Acetyl famciclovir. These protocols are based on established procedures for the synthesis of famciclovir and related compounds.[1]

Synthesis of N2-acetyl-7-benzylguanine (Starting Material)

A practical method for the industrial synthesis of penciclovir and famciclovir utilizes N2-acetyl-7-benzylguanine as a key intermediate.[1] This starting material can be prepared from guanosine through a series of protection steps.

Alkylation of N2-acetyl-7-benzylguanine

The regioselective alkylation at the N9 position of the purine ring is a critical step.

-

Reaction: N2-acetyl-7-benzylguanine is reacted with a suitable side chain precursor, such as 4-bromo-3-(acetoxymethyl)butyl acetate, in the presence of a base.

-

Reagents and Solvents:

-

N2-acetyl-7-benzylguanine

-

4-bromo-3-(acetoxymethyl)butyl acetate (or a similar electrophilic side chain)

-

Base: Potassium carbonate (K2CO3) or a similar non-nucleophilic base.

-

Solvent: N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent.

-

-

Procedure:

-

Suspend N2-acetyl-7-benzylguanine and potassium carbonate in DMF.

-

Add the side chain precursor to the suspension.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is then worked up by extraction and purified, typically by chromatography, to isolate the N9-alkylated product.

-

Debenzylation to Yield N2 Acetyl Famciclovir

The final step is the removal of the N7-benzyl protecting group.

-

Reaction: Catalytic hydrogenation is a common and effective method for debenzylation.

-

Reagents and Catalysts:

-

N2-acetyl-N7-benzyl-9-[4-acetoxy-3-(acetoxymethyl)butyl]guanine

-

Catalyst: Palladium on carbon (Pd/C)

-

Hydrogen Source: Hydrogen gas (H2)

-

Solvent: A protic solvent such as ethanol or methanol.

-

-

Procedure:

-

Dissolve the benzylated intermediate in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization or chromatography to yield N2 Acetyl famciclovir.

-

Quantitative Data

While specific yield and analytical data for the targeted synthesis of N2 Acetyl famciclovir is not extensively published, data from related famciclovir syntheses can provide an expected range. The synthesis of famciclovir impurities is often performed for the purpose of creating analytical standards, and as such, the focus is on achieving high purity rather than maximizing yield.

| Parameter | Expected Value/Range |

| Alkylation Step Yield | 60-80% |

| Debenzylation Step Yield | 70-90% |

| Overall Yield | 40-70% |

| Purity (after purification) | >98% (by HPLC) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Logical workflow for the synthesis and characterization of N2 Acetyl famciclovir.

Conclusion

The synthesis of N2 Acetyl famciclovir can be effectively achieved by adapting established synthetic routes for famciclovir. The key to this synthesis is the use of an N2-acetylated guanine derivative and the omission of the final deacetylation step. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this important impurity standard for analytical and quality control purposes. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels.

References

An In-depth Technical Guide on the Potential Biological Activity of N-Acetyl Famciclovir

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "N-Acetyl famciclovir" does not correspond to a recognized pharmaceutical compound. Famciclovir itself is a diacetylated prodrug. This guide will first detail the established biological activity of famciclovir and its active metabolite, penciclovir. It will then explore the hypothetical biological implications of an N-acetylation modification on the famciclovir structure based on established principles of medicinal chemistry.

Introduction to Famciclovir

Famciclovir is an orally administered prodrug of the potent antiviral agent penciclovir.[1] Chemically, famciclovir is described as 2-[2-(2-amino-9H-purin-9-yl) ethyl] -1, 3-propanediol diacetate.[2][3] It is a synthetic acyclic guanine derivative with a molecular weight of 321.3 g/mol .[2][4][5] As a prodrug, famciclovir is designed to have improved oral bioavailability compared to its active form, penciclovir.[4] It is widely used in the treatment of infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[4][6]

Metabolism of Famciclovir

Following oral administration, famciclovir is rapidly and extensively absorbed and then converted to its active metabolite, penciclovir, through first-pass metabolism in the intestinal wall and liver.[7][8] This biotransformation involves two key enzymatic steps:

-

Deacetylation: The two acetyl groups on the side chain of famciclovir are removed by esterases to yield the intermediate metabolite, 6-deoxypenciclovir.[9][10]

-

Oxidation: The 6-deoxy position on the purine ring of the intermediate is then oxidized by aldehyde oxidase to form penciclovir.[4][9]

This metabolic conversion is highly efficient, leading to an absolute bioavailability of penciclovir of approximately 77%.[7][9][10] Famciclovir itself has no antiviral activity and is present in plasma at very low to undetectable levels.[9]

Mechanism of Action of Penciclovir

The antiviral activity of famciclovir is entirely attributable to penciclovir. Penciclovir is a nucleoside analog that selectively inhibits the replication of herpes viruses.[11] Its mechanism of action involves several steps within the virus-infected host cells:

-

Selective Phosphorylation: In cells infected with HSV or VZV, viral thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate.[12] This step is crucial for the drug's selectivity, as viral TK is much more efficient at phosphorylating penciclovir than host cell kinases.[12]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate penciclovir monophosphate to the active form, penciclovir triphosphate.[12]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[13][14]

-

Chain Termination: Incorporation of penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[15]

Penciclovir triphosphate has a prolonged intracellular half-life in virus-infected cells (10-20 hours in HSV-infected cells), which contributes to its sustained antiviral effect.[13]

Quantitative Data on Famciclovir and Penciclovir

The following tables summarize key quantitative data related to the pharmacokinetics and antiviral activity of famciclovir and its metabolites.

Table 1: Pharmacokinetic Parameters of Famciclovir and Penciclovir in Humans

| Parameter | Famciclovir | Penciclovir (after oral Famciclovir) | Reference(s) |

| Oral Bioavailability | Not applicable (prodrug) | 77 ± 8% | [9][10] |

| Time to Peak Plasma Concentration (Tmax) | Not applicable | ~1 hour | [10] |

| Peak Plasma Concentration (Cmax) (500 mg dose) | Not applicable | 3.3 - 4.2 µg/mL | [6] |

| Plasma Half-life (t½) | Not applicable | 2.0 - 3.0 hours | [6][9] |

| Plasma Protein Binding | Not applicable | <20% | [7][9] |

| Volume of Distribution (Vd) | Not applicable | 1.08 ± 0.17 L/kg | [9] |

| Primary Route of Elimination | Metabolized | Renal excretion | [6][16] |

Table 2: In Vitro Antiviral Activity of Penciclovir

| Virus | IC₅₀ (µM) | Cell Type | Reference(s) |

| Herpes Simplex Virus Type 1 (HSV-1) | Varies by strain | Vero, MRC-5 | [17] |

| Herpes Simplex Virus Type 2 (HSV-2) | Varies by strain | Vero, MRC-5 | [17] |

| Varicella-Zoster Virus (VZV) | Varies by strain | MRC-5 | [17] |

| Human Herpesvirus 6A (HHV-6A) | 37.9 µM | HSB-2 | [17] |

| Human Herpesvirus 6B (HHV-6B) | 77.8 µM | MOLT-3 | [17] |

Note: IC₅₀ values can vary significantly depending on the viral strain, cell line, and assay conditions.

Potential Biological Activity of a Hypothetical this compound

While famciclovir is a diacetyl ester, an "N-Acetyl" modification would imply the addition of an acetyl group to a nitrogen atom on the 2-amino group of the purine ring. Based on the known structure-activity relationships of nucleoside analogs, such a modification could have several potential impacts on its biological activity:

-

Altered Metabolism: The N-acetyl group might sterically hinder or prevent the action of aldehyde oxidase, the enzyme responsible for converting the 6-deoxy intermediate to active penciclovir. This could significantly reduce or even abolish the formation of the active antiviral agent, rendering the compound ineffective.

-

Reduced Affinity for Viral Thymidine Kinase: The initial and critical step in the mechanism of action is the phosphorylation by viral TK. An N-acetyl group on the purine ring could alter the electronic properties and shape of the molecule, potentially reducing its ability to bind to the active site of viral TK. This would prevent its activation and subsequent antiviral effect.

-

Impact on Cellular Uptake: The modification might change the polarity and size of the molecule, which could affect its transport across cell membranes and its overall bioavailability.

-

Potential for Direct Activity (Unlikely): It is highly unlikely that an N-acetylated form would possess direct antiviral activity, as the free 2-amino group is often crucial for the hydrogen bonding interactions within the active site of the target viral enzyme (DNA polymerase).

Experimental Protocols

To evaluate the potential biological activity of any new famciclovir derivative, a series of standardized in vitro assays would be required.

In Vitro Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a cell monolayer.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.[18]

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.[18][19]

-

Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or Avicel) mixed with serial dilutions of the test compound.[18][19]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV) at 37°C in a CO₂ incubator.[18]

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a dye such as crystal violet to visualize the plaques.[18][19]

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control is calculated.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the host cells.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.[20][21]

-

Compound Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours).[21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[20][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[20]

-

Data Analysis: Measure the absorbance of the solution using a microplate spectrophotometer (typically at 570-590 nm).[23] The concentration of the compound that reduces cell viability by 50% (CC₅₀) compared to the untreated control is calculated. The selectivity index (SI), calculated as CC₅₀ / IC₅₀, is a measure of the compound's therapeutic window.

Conclusion

Famciclovir is an effective antiviral prodrug due to its efficient metabolic conversion to penciclovir, which then undergoes selective activation in virus-infected cells to inhibit viral DNA replication. The chemical structure of famciclovir, specifically its diacetyl ester side chain and the unsubstituted 2-amino group on the purine ring, is critical for its biological activity. A hypothetical N-acetylation of the purine ring would likely disrupt the metabolic and/or intracellular activation pathways, leading to a significant loss of antiviral efficacy. Any novel derivative of famciclovir would require rigorous evaluation through established in vitro antiviral and cytotoxicity assays to determine its biological activity and therapeutic potential.

References

- 1. famciclovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. FAMCYCLOVIR | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Penciclovir - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 16. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT assay protocol | Abcam [abcam.com]

The Role of N-Acetyl Famciclovir as a Famciclovir Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a known process-related impurity in the manufacturing of the antiviral drug famciclovir. The guide details the regulatory landscape, analytical detection methodologies, and potential formation pathways of this impurity. Quantitative data from pharmacopeial sources are presented in a structured format, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) are provided. Additionally, logical workflows for impurity identification and control are visualized using the DOT language to aid researchers and drug development professionals in ensuring the quality and safety of famciclovir drug substances and products.

Introduction to Famciclovir and its Impurities

Famciclovir is a prodrug of the antiviral agent penciclovir and is widely used in the treatment of herpes virus infections.[1] As with any active pharmaceutical ingredient (API), the purity of famciclovir is critical to its safety and efficacy. During the synthesis and storage of famciclovir, various impurities can arise, including starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish limits for these impurities to ensure patient safety.[3][4]

This compound is identified as a process-related impurity of famciclovir.[5][6][7] Its chemical name is 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate. The presence of this and other impurities must be carefully controlled and monitored throughout the drug development and manufacturing process.

Regulatory and Pharmacopeial Landscape

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[3] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Pharmacopeial Limits for this compound

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for famciclovir that specify the acceptable limits for related substances.

| Impurity Name | Pharmacopeia | Acceptance Criterion |

| This compound | United States Pharmacopeia (USP) | ≤ 0.10% |

| Unspecified Impurities | European Pharmacopoeia (Ph. Eur.) | ≤ 0.10% |

Table 1: Pharmacopeial Limits for this compound and Unspecified Impurities.[3][4]

The European Pharmacopoeia does not list a specific limit for this compound; therefore, it would typically fall under the limit for any unspecified impurity.[4]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of famciclovir and its related compounds, including this compound.

USP Recommended HPLC Method for Famciclovir Impurities

The following experimental protocol is based on the United States Pharmacopeia monograph for famciclovir.[3]

Chromatographic System:

-

Column: 4.6-mm × 25-cm; 5-µm packing L7 (C8).

-

Mobile Phase: A gradient mixture of a buffer solution and acetonitrile.

-

Buffer: 2.72 g/L of monobasic potassium phosphate in water, adjusted with phosphoric acid to a pH of 4.0 ± 0.05.[2]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detector: UV at 220 nm.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 10 µL.[3]

System Suitability: The system suitability is determined by parameters such as the relative standard deviation of replicate injections and the resolution between critical pairs of peaks.[2]

Data Interpretation: The United States Pharmacopeia specifies a relative retention time (RRT) for this compound of approximately 1.05 relative to the main famciclovir peak.[3] A relative response factor (RRF) of 0.56 is used for the quantification of this compound.[3]

Formation Pathway of this compound

The precise mechanism for the formation of this compound is not extensively detailed in publicly available literature. However, based on the chemical structure of famciclovir and general principles of organic chemistry, its formation as a process-related impurity likely occurs during the synthesis of the famciclovir molecule.

Famciclovir synthesis involves the use of acetylating agents, such as acetic anhydride, to introduce the two acetyl groups on the side chain. The 2-amino group on the purine ring of famciclovir is a nucleophile and can react with acetylating agents under certain conditions. This side reaction would lead to the formation of the N-Acetyl impurity.

The amino group on the purine ring is generally less nucleophilic than the hydroxyl groups on the side chain that are targeted for acetylation. However, factors such as reaction temperature, pH, the specific acetylating agent used, and the presence of catalysts can influence the reactivity of the amino group and lead to the formation of this compound. The use of protecting groups for the 2-amino function during the synthesis is a common strategy to prevent such side reactions.

Logical Workflow for Impurity Management

Effective management of impurities like this compound is a critical aspect of drug development and manufacturing. The following diagram illustrates a logical workflow for the identification, control, and qualification of impurities.

Conclusion

This compound is a recognized process-related impurity of famciclovir that is controlled by pharmacopeial standards. Its presence in the final drug substance must be monitored and limited to ensure the safety and quality of the medication. This technical guide has provided an in-depth overview of the regulatory limits, analytical detection methods, and likely formation pathways of this compound. The provided experimental protocols and logical workflows serve as valuable resources for researchers and professionals in the pharmaceutical industry to effectively manage this and other impurities in the development and manufacturing of famciclovir. A thorough understanding of impurity profiles is paramount for successful regulatory submissions and for delivering safe and effective medicines to patients.

References

- 1. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. edqm.eu [edqm.eu]

- 4. Synthesis Process Improvement of Famciclovir Drug Substance - 长江文库 [cjwk.cn]

- 5. Non-Covalent Reactions Supporting Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl Famciclovir: A Technical Overview of a Key Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a critical reference standard in the pharmaceutical industry. The focus of this document is to furnish researchers, scientists, and drug development professionals with essential data and context regarding its physicochemical properties and its role in the quality control of the antiviral drug famciclovir. While this compound is primarily recognized as an impurity of famciclovir, understanding its characteristics is paramount for the development and manufacturing of safe and effective antiviral therapies.

Physicochemical Properties

A precise understanding of the molecular formula and mass is fundamental for the identification and quantification of this compound during the quality assessment of famciclovir. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₂₁N₅O₅ | [1][2][3][4] |

| Molecular Weight | 363.37 g/mol | [2][3][4] |

| Exact Mass | 363.15462 g/mol |

Note: The exact mass was calculated based on the molecular formula.

Contextual Relationship of this compound

Famciclovir is a prodrug that is converted in the body to the active antiviral agent, penciclovir. This compound is known as a process impurity or a related compound of famciclovir. The following diagram illustrates the metabolic conversion of famciclovir and the position of this compound as a related substance.

Caption: Metabolic pathway of famciclovir and its relationship to this compound.

Role in Pharmaceutical Quality Control

This compound serves as a crucial reference standard for the analytical testing of famciclovir drug substance and product.[4] Its availability allows for the accurate identification and quantification of this specific impurity, ensuring that the levels in the final drug product are within the acceptable limits set by regulatory authorities. The presence and quantity of impurities can impact the safety and efficacy of a pharmaceutical product.

Analytical Methodologies for Impurity Profiling

The primary experimental context for this compound is within the analytical methods developed for famciclovir impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard technique employed for this purpose.

Representative Experimental Protocol: HPLC for Famciclovir Impurity Detection

While a specific, detailed protocol for the analysis of this compound is not publicly available, the principles of such a method can be outlined based on established pharmacopeial methods for famciclovir and its impurities.

Objective: To detect and quantify this compound and other related impurities in a famciclovir sample.

Instrumentation:

-

HPLC system with a UV detector

-

A suitable reversed-phase column (e.g., C18)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate or acetate buffer)

-

Famciclovir reference standard

-

This compound reference standard

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient elution using a mixture of the buffer solution and an organic modifier like acetonitrile. The gradient is adjusted to achieve optimal separation of all impurities from the main famciclovir peak.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection Wavelength: UV detection at a wavelength where both famciclovir and this compound have significant absorbance.

-

Injection Volume: A fixed volume of the sample and standard solutions.

Procedure:

-

Standard Preparation: Prepare solutions of known concentrations of the famciclovir and this compound reference standards in a suitable diluent.

-

Sample Preparation: Dissolve a known amount of the famciclovir test sample in the same diluent.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of this compound in the sample by comparing its peak area to that of the corresponding reference standard.

System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting a system suitability solution. This ensures that the system is capable of providing accurate and reproducible results. Parameters such as peak resolution, tailing factor, and theoretical plates are evaluated.

Conclusion

This compound is a well-characterized compound primarily utilized as a reference standard in the quality control of the antiviral drug famciclovir. While extensive research on its specific biological activities is not publicly documented, its role in ensuring the purity and safety of famciclovir is indispensable. The analytical methodologies for its detection and quantification are central to its practical application in the pharmaceutical industry. This guide provides the foundational technical information required for researchers and professionals working with famciclovir and its related substances.

References

An In-depth Technical Guide to N-Acetyl Famciclovir Reference Standard

This technical guide provides a comprehensive overview of N-Acetyl famciclovir, a key reference standard for researchers, scientists, and professionals in drug development. It is primarily known as an impurity of Famciclovir, an antiviral prodrug.

Chemical Identity and Properties

This compound, systematically named 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a derivative of famciclovir where the amino group on the purine ring is acetylated.[1][2][3][4] While a specific Chemical Abstracts Service (CAS) number for the this compound reference standard is not publicly available,[1][5][6] other key identifiers and properties have been well-characterized.

| Identifier | Value | Source |

| IUPAC Name | 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate | [1] |

| Molecular Formula | C₁₆H₂₁N₅O₅ | [1][3][5] |

| Molecular Weight | 363.37 g/mol | [1][3][5] |

| Synonyms | N2 Acetyl famciclovir | [1] |

Context in Drug Development: An Impurity of Famciclovir

Famciclovir is a prodrug that is converted in the body to its active antiviral form, penciclovir.[7] It is effective against various herpes viruses.[7] this compound is recognized as a process impurity that can arise during the synthesis of famciclovir.[2][4] As such, having a well-characterized reference standard for this compound is crucial for quality control and analytical method development in the pharmaceutical industry.[5]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Relationship between Famciclovir, Penciclovir, and this compound

The relationship between these three molecules is important for understanding the pharmacology and quality control of famciclovir. Famciclovir is the inactive prodrug, which is metabolized to the active drug, penciclovir. This compound represents a manufacturing impurity.

Caption: Relationship between Famciclovir, Penciclovir, and this compound.

Analytical Methodologies

The analysis of this compound as an impurity in famciclovir drug substance and product is typically performed using High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) provides methods for the analysis of famciclovir and its related compounds, which would include this compound.[2] These methods generally involve a reversed-phase column with a buffered mobile phase and UV detection. The reference standard for this compound is essential for the validation of these analytical methods, ensuring their accuracy, precision, and specificity.[5]

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. uspnf.com [uspnf.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Metabolism of N-Acetyl Famciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of N-Acetyl famciclovir. As direct metabolic studies on this compound, a known impurity of the antiviral prodrug famciclovir, are not extensively available in scientific literature, this guide focuses on the well-established metabolic pathways of the parent compound, famciclovir.[1][2][3][4] Understanding the biotransformation of famciclovir provides a robust framework for predicting the metabolic fate of its N-acetylated counterpart. This document outlines the enzymatic processes involved in famciclovir's activation, presents detailed experimental protocols for in vitro metabolism studies, and offers visual representations of the metabolic pathways and experimental workflows.

Introduction to Famciclovir Metabolism

Famciclovir is a prodrug that is rapidly converted to the active antiviral agent, penciclovir, after oral administration.[5][6][7] This biotransformation is a two-step process involving hydrolysis of the acetyl groups and subsequent oxidation.[8][9][10] An in vitro study utilizing human liver microsomes has shown that cytochrome P450 enzymes do not play a significant role in the metabolism of famciclovir.[9] Instead, the critical oxidation step is catalyzed by aldehyde oxidase.[8][9]

This compound is recognized as an impurity in famciclovir preparations.[1][2][3][4][11][12] Its chemical structure features an additional acetyl group on the 2-amino position of the purine ring. While its specific metabolic pathway has not been detailed in published studies, it is hypothesized to undergo similar deacetylation and oxidation processes as the parent drug.

Metabolic Pathways

The primary metabolic pathway of famciclovir involves its conversion to penciclovir. This process is crucial for the drug's antiviral activity.

Established Metabolism of Famciclovir

Following administration, famciclovir undergoes extensive first-pass metabolism.[13] The diacetyl ester groups are hydrolyzed, likely by esterases in the intestine, blood, and liver, to form the intermediate 6-deoxypenciclovir (also referred to as BRL 42359).[8][10] Subsequently, aldehyde oxidase, primarily in the liver cytosol, catalyzes the oxidation of the 6-position of the purine ring to yield the active compound, penciclovir.[8][9][14]

Hypothetical Metabolism of this compound

Based on the metabolic pathway of famciclovir, a hypothetical pathway for this compound can be proposed. The initial steps would likely involve the hydrolysis of the two ester groups by esterases, similar to famciclovir, to form N-Acetyl-6-deoxypenciclovir. This intermediate could then be a substrate for aldehyde oxidase, leading to the formation of N-Acetyl-penciclovir. It is also plausible that the N-acetyl group could be hydrolyzed by amidases, although the specific enzymes and the sequence of these reactions would require experimental verification.

Data Presentation

Quantitative data on the in vitro metabolism of this compound is not available. The following table summarizes the known metabolites of famciclovir identified in human plasma and urine.

| Compound | Description | Percentage of Dose in Urine |

| Penciclovir | Active antiviral metabolite | ~60% of famciclovir dose |

| 6-deoxy penciclovir | Intermediate metabolite | 5% |

| Monoacetylated penciclovir | Inactive metabolite | <0.5% |

| 6-deoxy monoacetylated penciclovir | Inactive metabolite | <0.5% |

Data derived from famciclovir studies.[9]

Experimental Protocols

To investigate the in vitro metabolism of this compound, standard methodologies employed for drug metabolism studies would be applicable. The hepatocyte stability assay is a comprehensive method as it includes both Phase I and Phase II metabolic enzymes.[15][16][17]

General Experimental Workflow for In Vitro Metabolism

The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using hepatocytes.

Detailed Protocol for Hepatocyte Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound like this compound in a suspension of cryopreserved human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media

-

Test compound (this compound)

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

Incubation buffer (e.g., Williams' Medium E)

-

Multi-well plates (e.g., 24- or 96-well)

-

Incubator with orbital shaker (37°C, 5% CO2)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[18]

-

-

Incubation:

-

Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation does not exceed 0.1%.[18]

-

Add the test compound and controls to the wells of the multi-well plate.

-

Initiate the metabolic reaction by adding the hepatocyte suspension to the wells.

-

Incubate the plate at 37°C with continuous shaking.[15]

-

-

Sampling:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Calculate the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time.

-

From the half-life, the intrinsic clearance (CLint) can be calculated.[18]

-

Conclusion

While direct metabolic data for this compound is not currently available, its structural similarity to famciclovir allows for informed predictions of its likely metabolic fate. The primary metabolic pathway is expected to involve deacetylation and oxidation, catalyzed by esterases and aldehyde oxidase, respectively. The experimental protocols detailed in this guide provide a robust framework for conducting in vitro studies to formally elucidate the metabolism of this compound and to quantify its metabolic stability. Such studies are essential for a comprehensive understanding of the impurity profile of famciclovir and for ensuring the safety and efficacy of this important antiviral agent.

References

- 1. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Famciclovir N-Acetyl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]

- 11. pharmaceresearch.com [pharmaceresearch.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]

- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 16. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. enamine.net [enamine.net]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijper.org [ijper.org]

A Technical Guide to the Metabolic Relationship of Famciclovir and Penciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the relationship between the antiviral prodrug famciclovir and its active metabolite, penciclovir. Famciclovir is the diacetyl 6-deoxy analog of penciclovir, designed to enhance oral bioavailability.[1] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism to yield penciclovir, the compound responsible for antiviral activity against herpesviruses.[2][3] This document details the metabolic conversion pathway, presents key pharmacokinetic data in tabular format, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and analytical workflows.

Note on Nomenclature: The term "N-Acetyl famciclovir" is not a standard scientific designation. Famciclovir is chemically a diacetyl ester of a penciclovir precursor. The metabolic activation of famciclovir involves the removal of these acetyl groups (de-acetylation), not the addition of one.

The Metabolic Conversion Pathway

The transformation of famciclovir into the active antiviral agent penciclovir is a highly efficient, two-step enzymatic process that occurs primarily in the intestinal wall and liver.[3]

-

Step 1: De-acetylation. The first step involves rapid hydrolysis of the two acetyl ester groups from famciclovir. This reaction is catalyzed by esterases and results in the formation of an intermediate metabolite, 6-deoxy-penciclovir (also known by its research code, BRL 42359).[4][5]

-

Step 2: Oxidation. The intermediate, 6-deoxy-penciclovir, is then oxidized at the 6-position of the purine ring. This critical step is catalyzed by the cytosolic enzyme aldehyde oxidase in the liver, yielding the active compound, penciclovir.[1][5] Studies have confirmed that aldehyde oxidase, not xanthine oxidase, is the primary enzyme responsible for this conversion in humans.[5][6]

Upon oral administration of famciclovir, little to no parent drug is detected in the plasma or urine, with penciclovir and its 6-deoxy precursor being the only consistently detected compounds.[1][4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]

- 4. academic.oup.com [academic.oup.com]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally administered prodrug of the antiviral agent penciclovir, effective against various herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] Its development marked a significant advancement in antiviral therapy due to its improved oral bioavailability compared to penciclovir.[3][4] This technical guide provides a comprehensive overview of the methodologies for the identification, synthesis, and analysis of famciclovir and its related compounds, crucial for drug development, quality control, and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of famciclovir and its related compounds is fundamental for the development of analytical methods and formulations.

| Property | Famciclovir | Penciclovir (Active Metabolite) | 6-Chloro Famciclovir (Impurity) | Famciclovir Related Compound B (Impurity) |

| IUPAC Name | [2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate[5] | 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine | 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine[6] | 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate |

| Molecular Formula | C₁₄H₁₉N₅O₄[5] | C₁₀H₁₅N₅O₃ | C₁₄H₁₈ClN₅O₄ | C₁₂H₁₇N₅O₃ |

| Molecular Weight | 321.33 g/mol [5] | 253.26 g/mol | 357.77 g/mol | 283.30 g/mol |

| Melting Point | 101-105°C[5] | ~275-277°C | Not readily available | Not readily available |

| Solubility | Freely soluble in water, methanol, ethanol, and acetone[5] | Slightly soluble in water | Not readily available | Not readily available |

| pKa | 3.26[5] | Not readily available | Not readily available | Not readily available |

Pharmacokinetic Profile

The clinical efficacy of famciclovir is intrinsically linked to its pharmacokinetic properties, primarily its conversion to penciclovir.

| Parameter | Value |

| Bioavailability of Penciclovir | ~77%[3][5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.9 hours[3] |

| Elimination Half-life of Penciclovir | 1.6 - 3.0 hours in patients with normal renal function[3] |

| Intracellular Half-life of Penciclovir Triphosphate | HSV-1: 10 hours, HSV-2: 20 hours, VZV: 7-14 hours[3] |

| Route of Elimination | Primarily renal excretion of penciclovir[1][3] |

| Protein Binding | <20% |

| Volume of Distribution (Penciclovir) | >1 L/kg[1] |

Mechanism of Action and Metabolic Pathway

Famciclovir's antiviral activity is a result of its biotransformation into the active metabolite, penciclovir triphosphate, which selectively inhibits viral DNA synthesis.[1][2][7]

Experimental Protocols

Synthesis of Famciclovir

A common synthetic route to famciclovir involves the alkylation of a purine derivative followed by functional group manipulations.[8][9]

Protocol: Synthesis of Famciclovir

-

Step 1: Alkylation. React 2-amino-6-chloropurine with triethyl 3-bromopropane-1,1,1-tricarboxylate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[8]

-

Step 2: Decarboxylation and Transesterification. The resulting intermediate is then subjected to decarbethoxylation and transesterification to yield the core structure.[8]

-

Step 3: Reduction. The ester groups are reduced to hydroxyl groups using a reducing agent like sodium borohydride.

-

Step 4: Acetylation. The diol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield famciclovir.[8]

-

Step 5: Purification. The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Identification and Quantification of Related Compounds by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of famciclovir and its related compounds.[11][12][13]

Protocol: RP-HPLC Analysis of Famciclovir and Impurities

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and 0.02 M phosphate buffer (pH 3.0) in a 35:65 v/v ratio.[7][11]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.[14]

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve famciclovir reference standard in the mobile phase to a final concentration of 100 µg/mL.

-

Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a known amount of famciclovir into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final concentration. Filter the solution through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

Identify the peaks based on their retention times compared to the reference standards.

-

Quantify the impurities using the peak area and the response factor relative to famciclovir.

-

Table of HPLC Method Parameters for Famciclovir Analysis

| Parameter | Method 1[7] | Method 2[11] | Method 3[13] |

| Column | C18, 250 x 4.6 mm, 5 µm | Kromasil C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4 mm, 5 µm |

| Mobile Phase | Methanol:KH₂PO₄ buffer (pH 3.0) (35:65 v/v) | Acetonitrile:0.02M phosphate buffer (25:75 v/v) | Methanol:Acetonitrile (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | 242 nm | Not Specified | 222 nm |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products.[15][16]

Protocol: Forced Degradation of Famciclovir

-

Acid Hydrolysis: Dissolve famciclovir in a solution of 1N HCl and keep at room temperature for 2-3 hours. Neutralize the solution before analysis.[7][13]

-

Base Hydrolysis: Dissolve famciclovir in a solution of 0.1M NaOH and keep at room temperature for 2-3 hours. Neutralize the solution before analysis.[7][13]

-

Oxidative Degradation: Treat a solution of famciclovir with 30% hydrogen peroxide.[4]

-

Thermal Degradation: Expose solid famciclovir to a temperature of 105°C for 6 hours.[4]

-

Photolytic Degradation: Expose a solution of famciclovir to sunlight for 12 hours.[4]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

Workflow for Impurity Profiling

A systematic workflow is crucial for the comprehensive identification and characterization of impurities in famciclovir drug substances and products.[17][18]

Conclusion

The identification and discovery of famciclovir and its related compounds rely on a robust combination of synthetic chemistry, analytical method development, and degradation studies. The protocols and data presented in this guide offer a foundational framework for researchers and professionals in the pharmaceutical industry. A thorough understanding and application of these methodologies are paramount for ensuring the quality, safety, and efficacy of famciclovir-containing drug products.

References

- 1. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. tandfonline.com [tandfonline.com]

- 9. A new method to synthesize famciclovir - Lookchem [lookchem.com]

- 10. issplc.com [issplc.com]

- 11. QbD in HPLC method development for famciclovir. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. tsijournals.com [tsijournals.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

N-Acetyl Famciclovir: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl famciclovir is a key chemical entity associated with the antiviral prodrug famciclovir. Famciclovir itself is a diacetyl ester of 6-deoxypenciclovir, which is readily absorbed orally and then metabolized to the active antiviral agent, penciclovir. This compound is recognized as an impurity and a metabolite in this biotransformation process. This technical guide provides a detailed overview of the IUPAC name, synonyms, physicochemical properties, and the metabolic pathway of famciclovir, with a focus on the role and characteristics of its N-acetylated form.

Chemical Identity

IUPAC Name: 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate

Synonyms:

-

This compound

-

N2 Acetyl famciclovir

-

N 2 -Acetyl famciclovir (USP)

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its parent compound, famciclovir. Data for this compound is limited as it is primarily characterized as a reference standard for impurity analysis.

| Property | This compound | Famciclovir |

| Molecular Formula | C₁₆H₂₁N₅O₅ | C₁₄H₁₉N₅O₄ |

| Molecular Weight | 363.37 g/mol | 321.33 g/mol [1] |

| Melting Point | Not available | 102-104 °C[1] |

| Solubility | Not available | Water: >25% w/v (initially, then precipitates as a sparingly soluble monohydrate)[1] |

| LogP | Not available | 0.6[1] |

Metabolic Pathway and Mechanism of Action

Famciclovir exerts its antiviral activity through its conversion to penciclovir. This metabolic activation is a multi-step process involving enzymatic reactions in the intestine and liver.[2][3][4][5]

-

De-acetylation: Upon oral administration, the two acetyl groups of famciclovir are rapidly hydrolyzed by esterases, primarily in the intestinal wall and liver, to form 6-deoxypenciclovir.[3][5]

-

Oxidation: The inactive 6-deoxypenciclovir is then oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to yield the active antiviral compound, penciclovir.[2][5]

-

Phosphorylation: In virus-infected cells, penciclovir is selectively phosphorylated by viral thymidine kinase to penciclovir monophosphate. Host cell kinases then further phosphorylate it to the active penciclovir triphosphate.[2][4]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, thereby preventing the synthesis of viral DNA and halting viral replication.[2][4]

This compound is considered a related substance and potential metabolite in this pathway.

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Famciclovir

This protocol is based on established methods for the determination of famciclovir and its related substances and can serve as a starting point for the analysis of this compound.[6][7][8]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A mixture of methanol and acetonitrile is often employed. A common starting ratio is 90:10 (v/v).[6] Isocratic elution is typically sufficient.

-

Flow Rate: A flow rate of 0.5 mL/min is a reasonable starting point.[6]

-

Detection Wavelength: Detection is typically carried out at 222 nm.[6]

-

Standard Preparation: A stock solution of famciclovir is prepared by accurately weighing and dissolving the standard in methanol to a concentration of 1 mg/mL. This is then diluted to a working concentration of 100 µg/mL with methanol.[6]

-

Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of famciclovir is weighed and dissolved in a mixture of methanol and acetonitrile with the aid of sonication. The solution is then filtered through a 0.45 µm membrane filter before injection.[6]

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[7]

Note: For the specific analysis of this compound, the retention time will differ from that of famciclovir, and the method may require optimization of the mobile phase composition and gradient to achieve adequate separation from famciclovir and other related substances. A reference standard of this compound is essential for method development and validation.

Conclusion

This compound is an important compound to monitor during the manufacturing and metabolism of the antiviral drug famciclovir. While detailed public data on its synthesis and physicochemical properties are scarce, its identity and role in the broader context of famciclovir's bioactivation are understood. The analytical methods established for famciclovir provide a solid foundation for the development of specific assays for this compound, which are crucial for quality control and metabolic studies in the pharmaceutical industry.

References

- 1. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of N-Acetyl Famciclovir Impurity using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-028

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-Acetyl famciclovir, a known impurity of the antiviral drug famciclovir. This compound serves as a critical reference standard for purity testing in bulk drug manufacturing and formulation development. The described isocratic reverse-phase HPLC method provides excellent separation and resolution of this compound from the parent active pharmaceutical ingredient (API), famciclovir.

Introduction

Famciclovir is an antiviral prodrug that undergoes biotransformation to the active compound, penciclovir.[1][2] During the synthesis of famciclovir, various related substances and impurities can be generated. This compound is an acetylated derivative of famciclovir and is monitored as a potential impurity.[3] Regulatory guidelines require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

This document provides a detailed protocol for using this compound as a reference standard in a reverse-phase HPLC (RP-HPLC) method suitable for quality control (QC) laboratories.[4]

Principle of the Method

The method employs isocratic reverse-phase chromatography. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). Detection is performed using a UV detector at a wavelength where both famciclovir and this compound exhibit significant absorbance. Quantification of this compound in a test sample is achieved by comparing its peak area to that of a known concentration of the this compound reference standard.

Experimental Workflow

Caption: Experimental workflow for impurity analysis using this compound.

Materials and Reagents

-

Reference Standard: this compound (Purity ≥ 98%)

-

API/Sample: Famciclovir

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

-

Chemicals: Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄)

-

Equipment: HPLC system with UV detector, Analytical Balance, Sonicator, pH meter, Volumetric flasks, Pipettes, 0.45 µm membrane filters.

Detailed Protocols

5.1. Preparation of Mobile Phase (0.02 M Phosphate Buffer:Acetonitrile (75:25, v/v))

-

Buffer Preparation: Accurately weigh and dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of deionized water.

-

pH Adjustment: Adjust the pH of the buffer solution to 4.0 ± 0.05 with phosphoric acid.

-

Mobile Phase Mixing: Mix 750 mL of the prepared phosphate buffer with 250 mL of acetonitrile.[5]

-

Degassing: Degas the mobile phase for 15 minutes using a sonicator or vacuum filtration.

5.2. Preparation of Standard Solution (10 µg/mL)

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate to dissolve, and dilute to the mark with methanol.

-

Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

5.3. Preparation of Test Sample Solution (1 mg/mL of Famciclovir)

-

Accurately weigh 100 mg of the famciclovir test sample into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection.

HPLC Chromatographic Conditions

The quantitative data and parameters for the HPLC method are summarized in the table below.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |

| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm[5] |

| Mobile Phase | 0.02M KH₂PO₄ Buffer (pH 4.0) : Acetonitrile (75:25, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 222 nm[6] |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

System Suitability

Before sample analysis, the system suitability must be verified. Inject the this compound standard solution five times and evaluate the parameters against the criteria in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (%RSD) | Not more than 2.0% for peak area and retention time |

Data Analysis and Calculation

The amount of this compound in the test sample is calculated using the external standard method.

Calculation Formula:

Where:

-

Area_Sample: Peak area of this compound in the sample chromatogram.

-

Area_Standard: Average peak area of this compound from the standard solution injections.

-

Conc_Standard: Concentration of the this compound standard solution (µg/mL).

-

Conc_Sample: Concentration of the famciclovir sample solution (µg/mL).

Chemical Relationship of Famciclovir and Related Compounds

Caption: Relationship between Famciclovir, its active form, and N-Acetyl impurity.

Conclusion

The HPLC method described in this application note is specific, precise, and accurate for the quantification of this compound in famciclovir drug substances and products. Utilizing this compound as a reference standard is essential for ensuring that the purity of famciclovir meets the stringent requirements set by regulatory authorities. This protocol provides a robust foundation for quality control testing in pharmaceutical development and manufacturing.

References

- 1. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]

- 2. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Famciclovir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famciclovir is an antiviral prodrug that is converted to the active compound penciclovir. It is primarily used for the treatment of herpes virus infections.[1][2][3] The safety and efficacy of pharmaceutical products are of paramount importance, making the identification and quantification of impurities a critical aspect of drug development and manufacturing.[4][5] Impurity profiling of active pharmaceutical ingredients (APIs) like famciclovir is essential to ensure product quality, safety, and compliance with regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][6] Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients in the formulation.[1]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of known and potential impurities in famciclovir. The described method is stability-indicating, meaning it can effectively separate the main component from its degradation products.[7]

Experimental Protocols

Materials and Reagents

-

Famciclovir reference standard and impurity reference standards (e.g., Famciclovir Related Compound A, Famciclovir Related Compound B, 6-Chloro famciclovir, Propionyl famciclovir)[2][8]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following HPLC conditions are based on established methods for famciclovir impurity analysis:[2][7][9][10]

| Parameter | Value |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 4.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 35 | 70 | 30 |

| 40 | 70 | 30 |

| 42 | 95 | 5 |

| 50 | 95 | 5 |

Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of famciclovir reference standard in the mobile phase A to obtain a concentration of approximately 0.5 mg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL each in mobile phase A.

-

Spiked Sample Solution (for method development and validation): Spike the standard famciclovir solution with the impurity stock solution to achieve a final impurity concentration of approximately 0.1% relative to the famciclovir concentration.

-

Sample Solution: Prepare the famciclovir drug substance or a powdered tablet sample to a nominal concentration of 0.5 mg/mL in mobile phase A. Sonication may be required to ensure complete dissolution.[2]

Data Presentation

The following table summarizes the known impurities of famciclovir and their typical relative retention times (RRT) observed using the described HPLC method.

| Impurity Name | Relative Retention Time (RRT) |

| Famciclovir Related Compound A | ~ 0.20 |

| Famciclovir Related Compound B | ~ 0.50 |

| Famciclovir | 1.00 |

| 6-Chloro famciclovir | ~ 1.32 |

| Propionyl famciclovir | ~ 1.35 |

Table 2: Relative Retention Times of Famciclovir and its Impurities [2]

The method should be validated according to ICH guidelines to determine parameters such as linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12] Representative LOD and LOQ values for famciclovir have been reported to be in the range of 0.03-0.4 µg/mL and 0.1-1.3 µg/mL, respectively, depending on the specific method and instrumentation.[12][13]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation for famciclovir impurity profiling.

Famciclovir and its Related Impurities

The diagram below shows the structural relationship between famciclovir and some of its key process-related impurities.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. rjptonline.org [rjptonline.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. QbD in HPLC method development for famciclovir. [wisdomlib.org]

- 12. impactfactor.org [impactfactor.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of N-Acetyl Famciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of N-Acetyl famciclovir, a known impurity and derivative of the antiviral drug famciclovir. The protocol is designed for research and reference purposes. Included are the necessary reagents, equipment, step-by-step procedures, and methods for purification and analysis. Additionally, quantitative data is presented in a structured table, and the experimental workflow and relevant biological pathway of famciclovir are illustrated using diagrams in the DOT language.

Introduction

Famciclovir is an antiviral prodrug that is converted in vivo to the active compound penciclovir.[1] It is primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] this compound is a derivative of famciclovir characterized by the acetylation of the 2-amino group of the purine ring. While often considered an impurity in the manufacturing of famciclovir, the synthesis of such derivatives is of interest for reference standard generation, impurity profiling in drug development, and for exploring the structure-activity relationships of nucleoside analogs. This protocol details a method for the N-acetylation of famciclovir using acetic anhydride in pyridine.

Data Presentation

| Parameter | Value | Reference/Notes |

| Starting Material | Famciclovir | Purity: >98% |

| Product | This compound | 2-(2-(2-acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

| Molecular Formula | C₁₆H₂₁N₅O₅ | |

| Molecular Weight | 363.37 g/mol | |

| Acetylating Agent | Acetic Anhydride | |

| Solvent/Catalyst | Pyridine | Anhydrous |

| Reaction Temperature | 0°C to Room Temperature | Controlled temperature to enhance selectivity |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Purification Method | Extraction and Column Chromatography | Silica gel |

| Expected Yield | 70-85% (Theoretical) | Dependent on reaction scale and purity of starting material |

| Analytical Methods | TLC, HPLC, ¹H NMR, Mass Spectrometry | For reaction monitoring and product characterization |

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the selective N-acetylation of purine nucleosides.[2]

Materials:

-

Famciclovir (C₁₄H₁₉N₅O₄, MW: 321.34 g/mol )

-

Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable solvent system for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve famciclovir (1.0 eq) in anhydrous pyridine (10-20 mL per gram of famciclovir).

-

Stir the solution at room temperature until the famciclovir is completely dissolved.

-

Cool the flask in an ice bath to 0°C.

-

-

Acetylation:

-

Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. The use of a slight excess of acetic anhydride ensures complete reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane:methanol 95:5). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the flask again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol (1-2 mL).

-

Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-